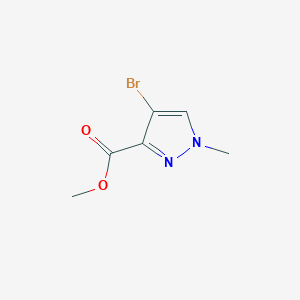

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Descripción

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 211738-66-8) is a brominated pyrazole derivative with the molecular formula C₆H₇BrN₂O₂ and a molecular weight of 219.04 g/mol. It features a methyl ester group at position 3, a bromine atom at position 4, and a methyl substituent on the pyrazole nitrogen (position 1). This compound is primarily used in research settings as a precursor for synthesizing more complex heterocyclic systems, particularly in agrochemical and pharmaceutical development . Its bromine atom enhances electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions and functional group transformations .

Propiedades

IUPAC Name |

methyl 4-bromo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKHXPUGZRGBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345513 | |

| Record name | Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211738-66-8 | |

| Record name | Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route Overview

The typical synthetic approach for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves:

- Cyclization of β-ketoester precursors with hydrazine derivatives to form the pyrazole core.

- Introduction of the bromine atom at the 4-position of the pyrazole ring.

- Methylation and esterification to yield the final methyl ester product.

A common starting material is 4-bromo-3-oxobutanoic acid methyl ester, which undergoes cyclization with hydrazine hydrate, followed by methylation of the pyrazole nitrogen. Solvents such as ethanol or methanol are typically used, and controlled heating facilitates the cyclization step.

Detailed Stepwise Preparation Method

Based on patent literature and chemical synthesis reports, the preparation can be divided into specific steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 4-bromo-3-oxobutanoic acid methyl ester | Starting from diethyl butynedioate and methylhydrazine for pyrazole ring formation | Condensation reaction forms pyrazole ester intermediate |

| 2 | Bromination of pyrazole ester | Use of brominating agents such as tribromooxyphosphorus | Selective bromination at the 4-position of pyrazole ring |

| 3 | Cyclization and methylation | Reaction with hydrazine hydrate, followed by methylation | Methylation typically performed using methyl iodide or dimethyl sulfate |

| 4 | Purification | Extraction with ethyl acetate, drying with anhydrous sodium sulfate, and vacuum drying | Ensures high purity of this compound |

This sequence ensures the formation of the 4-bromo substituted pyrazole with the methyl ester group intact.

Industrial Scale and Optimization

Industrial production adapts the above laboratory methods with modifications for scalability:

- Use of continuous flow reactors to improve reaction control and yield.

- Optimization of solvent systems to reduce waste and improve product isolation.

- Temperature and pH control to maximize selectivity and minimize side reactions.

These improvements lead to higher purity and reproducibility of this compound suitable for pharmaceutical intermediates.

Example Synthesis from Patent CN112079781A

A representative synthesis method from patent CN112079781A includes the following:

| Step | Reaction Description | Conditions and Reagents |

|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Room temperature, solvent: ethanol or similar |

| 2 | Bromination of the hydroxy-pyrazole ester using tribromooxyphosphorus | Controlled temperature, inert atmosphere |

| 3 | Hydrolysis of ethyl ester to carboxylic acid using 10% sodium hydroxide in ethanol at room temperature | Followed by acidification to pH 9 with 2N HCl |

| 4 | Substitution reaction with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide at 100 °C | Extracted with ethyl acetate, purified by column chromatography |

| 5 | Deprotection with trifluoroacetic acid in dichloromethane to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | Room temperature, vacuum drying |

While this patent focuses on the amine derivative, the intermediate ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is closely related and can be converted to the methyl ester by standard esterification methods.

Reaction Conditions and Yields

| Reaction Step | Typical Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Cyclization with hydrazine hydrate | Reflux in ethanol, 4–6 hours | 70–85% | Requires careful control of temperature |

| Bromination | Room temperature to 40 °C, 2–3 hours | 80–90% | Selectivity for 4-position bromination |

| Methylation | Room temperature, methyl iodide or dimethyl sulfate | 75–90% | Use of base such as potassium carbonate improves yield |

| Purification | Extraction and drying | — | Critical for removing impurities |

These yields are indicative and may vary depending on scale and exact procedural details.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvents | Conditions | Product Form | Notes |

|---|---|---|---|---|---|---|

| Cyclization of 4-bromo-3-oxobutanoic acid methyl ester with hydrazine hydrate | 4-bromo-3-oxobutanoic acid methyl ester, hydrazine hydrate | Ethanol or methanol | Heating (reflux) | This compound | Classic route, widely used | |

| Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 5-hydroxy-pyrazole ester | Tribromooxyphosphorus | Ethanol or DMF | Room temperature | Intermediate for further functionalization | |

| Hydrolysis and esterification steps | Ethyl ester intermediates | NaOH, HCl, methylating agents | Ethanol, DMF | Room temperature to 100 °C | Conversion to methyl ester or amine derivatives | Patent-based method |

Research Findings and Analytical Notes

- The presence of the bromine atom at the 4-position is critical for subsequent substitution and coupling reactions, making the preparation method highly focused on regioselective bromination.

- The methyl ester group at the 3-position provides stability and reactivity for further synthetic transformations.

- Reaction optimization studies emphasize solvent choice and temperature control to maximize yield and minimize by-products.

- Industrial methods prioritize continuous flow synthesis and green chemistry principles to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Role in Agrochemicals

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of various agrochemicals. It is particularly valuable in developing herbicides and fungicides that enhance crop protection and yield. The compound's structure allows it to interact effectively with biological targets in plants, making it a versatile tool for agricultural applications .

Pharmaceutical Development

Drug Design and Synthesis

In the pharmaceutical industry, this compound is crucial for synthesizing new drugs that target specific biological pathways. Its ability to act as a scaffold for bioactive molecules enables researchers to create compounds with improved therapeutic efficacy against conditions such as inflammation and cancer .

Case Study: Anti-inflammatory Agents

Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a synthesized derivative demonstrated a reduction in inflammatory markers in preclinical models, indicating potential for further development into therapeutic agents .

Material Science

Applications in Polymers and Resins

This compound contributes to formulating specialty polymers and resins, enhancing materials' durability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies

this compound is utilized in biochemical research to study enzyme inhibitors and receptor interactions. This research aids in discovering new drug targets by analyzing how the compound interacts at the molecular level with various biological enzymes .

Interaction Studies

Preliminary findings suggest that the compound has promising interactions with specific receptors linked to disease pathways. These studies are essential for understanding the pharmacological profile of the compound and its derivatives.

Analytical Chemistry

Use as a Standard

In analytical chemistry, this compound is employed as a standard in various analytical methods. It helps ensure accuracy and reliability in quantifying related compounds, which is critical for both research and industrial applications .

Summary Table of Applications

| Field | Application Description | Examples/Case Studies |

|---|---|---|

| Agricultural Chemistry | Synthesis of herbicides and fungicides | Enhances crop protection |

| Pharmaceutical Development | Scaffold for drug design targeting inflammation and cancer | Anti-inflammatory agent development |

| Material Science | Formulation of durable polymers and resins | Improved mechanical properties |

| Biochemical Research | Study of enzyme inhibitors and receptor interactions | Interaction studies with disease-related receptors |

| Analytical Chemistry | Standard for analytical methods | Ensures accuracy in quantification |

Mecanismo De Acción

The mechanism of action of Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The presence of the bromine atom and carboxylate group can enhance binding affinity and specificity to the target enzyme .

Comparación Con Compuestos Similares

Key Observations :

- Ethyl vs. Methyl Esters : The ethyl analog (CAS 400877-53-4) exhibits higher molecular weight and lipophilicity due to the ethyl group, which may influence pharmacokinetic properties in drug design .

- N-Methyl Substitution : The absence of the N-methyl group in CAS 81190-89-8 reduces steric hindrance but may decrease metabolic stability .

- Bromine Impact: Bromine at position 4 enhances electrophilicity, facilitating Suzuki-Miyaura couplings, whereas non-brominated analogs (e.g., CAS 4027-57-0) lack this reactivity .

Spectroscopic and Analytical Data

Actividad Biológica

Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula C6H7BrN2O2 and a molecular weight of approximately 219.04 g/mol. The compound features a five-membered pyrazole ring with a bromine substituent at the fourth position and a carboxylate group at the third position. Its physical properties include a density of about 1.8 g/cm³ and a flash point of 146.1 °C, indicating its potential volatility under certain conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against specific Gram-positive and Gram-negative bacteria, demonstrating a significant zone of inhibition in agar diffusion tests. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. In cell culture studies, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests that this compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate potency compared to established chemotherapeutics .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory and cancer pathways, effectively blocking substrate access to the active site due to its structural configuration.

- Receptor Binding : Preliminary studies suggest that it may bind to receptors involved in cell signaling pathways, influencing cellular responses related to inflammation and tumor growth .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Bromine at the fifth position | Moderate antimicrobial activity |

| 4-Bromopyrazole | Lacks carboxylate group | Limited biological activity |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl group instead of bromine | Enhanced anticancer activity |

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL.

- Inflammation Model : Research conducted on LPS-stimulated RAW264.7 macrophages showed that treatment with this compound significantly reduced TNF-alpha levels by up to 70% compared to untreated controls.

- Cancer Cell Line Testing : In a study assessing various pyrazole derivatives for anticancer activity, this compound demonstrated promising results against multiple cell lines, warranting further investigation into its mechanisms and potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, and how can regioselectivity be controlled during synthesis?

this compound is typically synthesized via condensation reactions involving pyrazole precursors. A standard approach involves bromination of a pre-formed pyrazole ring, followed by esterification. For example:

- Step 1 : Bromination at the 4-position of a 1-methylpyrazole intermediate using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

- Step 2 : Esterification of the carboxylic acid group using methanol in the presence of acid catalysts (e.g., H₂SO₄) .

Regioselectivity is influenced by steric and electronic factors. The methyl group at the 1-position directs bromination to the 4-position due to reduced steric hindrance compared to the 5-position. Computational tools (e.g., DFT calculations) can predict reaction sites by analyzing frontier molecular orbitals .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. Software like SHELXL refines atomic positions and thermal parameters . Tools like Mercury (Cambridge Crystallographic Data Centre) visualize packing patterns and intermolecular interactions (e.g., halogen bonding via Br atoms) .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:

- Map electrostatic potential surfaces : Identify electrophilic/nucleophilic sites (e.g., Br as a leaving group in SNAr reactions) .

- Calculate activation energies : Compare pathways for bromide displacement by nucleophiles (e.g., amines, thiols) under varying conditions .

- Predict regioselectivity : Analyze frontier molecular orbitals (HOMO/LUMO) to determine preferred attack sites .

Example : A DFT study of bromopyrazole derivatives showed that electron-withdrawing groups (e.g., ester at 3-position) enhance bromide leaving-group ability by stabilizing transition states through resonance .

Q. What strategies address solubility challenges in cross-coupling reactions involving this compound?

Low solubility in polar solvents (due to the hydrophobic methyl and ester groups) can hinder Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:

- Solvent optimization : Use mixed solvents (e.g., THF/H₂O, DMF/H₂O) to balance polarity .

- Microwave-assisted synthesis : Enhance reaction rates and reduce aggregation .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via ester hydrolysis) temporarily to improve solubility .

Case Study : A palladium-catalyzed coupling of this compound with arylboronic acids achieved 85% yield in DMF/H₂O (3:1) at 80°C .

Data Contradiction Analysis

Q. How do crystallographic data resolve discrepancies in reported molecular geometries of pyrazole derivatives?

Conflicting bond angles or torsion angles in literature can arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond lengths slightly.

- Refinement errors : Overfitting in SHELXL due to low-resolution data (e.g., R-factor >0.05) .

Resolution : Cross-validate structures using:

- Hirshfeld surface analysis (Mercury): Quantify intermolecular contacts (e.g., C-H···O interactions) .

- CSD database comparisons : Match bond lengths/angles with high-quality entries (e.g., CSD refcode XXXX) .

Application-Oriented Questions

Q. What biological screening methodologies are used to evaluate pyrazole derivatives like this compound?

- In vitro assays :

- Kinase inhibition : Measure IC₅₀ values using ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) .

- Antimicrobial activity : Disk diffusion tests against Gram-positive/negative bacteria .

- ADMET profiling : Use Caco-2 cell monolayers for permeability and hepatocyte assays for metabolic stability .

Example : this compound derivatives showed moderate activity (IC₅₀ = 12 µM) against EGFR kinase in a 2023 study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.